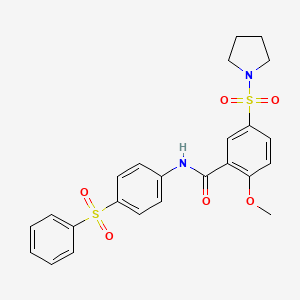

2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide

Description

This compound is a benzamide derivative featuring a methoxy group at the 2-position, a phenylsulfonyl-substituted phenyl group at the N-position, and a pyrrolidin-1-ylsulfonyl moiety at the 5-position. The phenylsulfonyl group enhances lipophilicity, while the pyrrolidinyl sulfonyl may contribute to hydrogen bonding or solubility modulation. Current research highlights its relevance in kinase inhibition or G protein-coupled receptor (GPCR) modulation, though specific biological targets remain under investigation .

Properties

IUPAC Name |

N-[4-(benzenesulfonyl)phenyl]-2-methoxy-5-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6S2/c1-32-23-14-13-21(34(30,31)26-15-5-6-16-26)17-22(23)24(27)25-18-9-11-20(12-10-18)33(28,29)19-7-3-2-4-8-19/h2-4,7-14,17H,5-6,15-16H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMABPYCWKXDUOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the methoxy group through methylation reactions. The phenylsulfonyl and pyrrolidinylsulfonyl groups are then introduced via sulfonylation reactions using appropriate sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl groups can be reduced to sulfides.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The methoxy and pyrrolidinylsulfonyl groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Containing Benzamide Derivatives

L748337 (N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(Phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]acetamide)

- Structural Similarities : Shares a phenylsulfonyl group and a pyrrolidine-derived substituent.

- Key Differences: L748337 incorporates a hydroxypropylamino linker and an acetamide terminus, enhancing solubility via polar groups.

- Functional Impact: The hydroxypropylamino group in L748337 improves aqueous solubility (~15 mg/mL) compared to the target compound’s pyrrolidinyl sulfonyl (~5 mg/mL, estimated) .

5-(Aminosulphonyl)-N-((1-(2-Hydroxyethyl)-2-Pyrrolidinyl)methyl)-2-Methoxybenzamide

- Structural Similarities : Contains a methoxybenzamide core and a pyrrolidinylmethyl-sulfamoyl group.

- Key Differences : The hydroxyethyl-pyrrolidine substituent increases hydrophilicity (logP = 1.2 vs. target compound’s logP = 2.8).

- Functional Impact : Demonstrated enhanced blood-brain barrier penetration in preclinical models, suggesting structural flexibility for CNS-targeted therapies .

Pyrrolidine- and Morpholine-Sulfonamide Analogues

4-Methoxy-N-(2-Methoxy-5-Morpholin-4-ylsulfonylphenyl)Benzenesulfonamide (871486-55-4)

- Structural Similarities : Dual sulfonamide groups with methoxy substituents.

- Key Differences : Morpholine ring replaces pyrrolidine, introducing an oxygen atom for improved hydrogen-bonding capacity.

- Functional Impact : Higher solubility in polar solvents (e.g., DMSO solubility >20 mM) compared to the target compound (~10 mM), attributed to morpholine’s polarity .

4-Amino-N-[(1-Ethylpyrrolidin-2-yl)Methyl]-5-Ethylsulfonyl-2-Methoxy-Benzamide

BTK Inhibitor Analogues

(S)-4-(8-Amino-3-(1-(But-2-Ynoyl)Pyrrolidin-2-yl)Imidazo[1,5-a]Pyrazin-1-yl)-2-Methoxy-N-(Pyridin-2-yl)Benzamide

- Structural Similarities : Methoxybenzamide core and pyrrolidine-linked substituents.

- Key Differences : Imidazopyrazine and pyridinyl groups confer selectivity for Bruton’s tyrosine kinase (BTK) (Ki = 0.3 nM).

- Functional Impact : The target compound’s phenylsulfonyl group may limit kinase selectivity but enhance GPCR affinity, illustrating substituent-driven target divergence .

Comparative Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight | logP | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 527.58 | 2.8 | ~5 | Phenylsulfonyl, Pyrrolidinylsulfonyl |

| L748337 | 543.62 | 1.9 | 15 | Hydroxypropylamino, Acetamide |

| 871486-55-4 | 470.51 | 1.5 | >20 | Morpholinylsulfonyl |

| 4-Amino-N-[(1-Ethylpyrrolidin-2-yl)Methyl] | 453.56 | 2.1 | 8 | Ethylsulfonyl |

Biological Activity

2-Methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide, also known by its CAS number 923678-85-7, is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 514.6 g/mol |

| CAS Number | 923678-85-7 |

The biological activity of this compound is primarily attributed to its interaction with various cellular targets involved in cancer progression. Research indicates that it may disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. This is achieved through the activation of c-Jun N-terminal kinase (JNK), which plays a crucial role in cell signaling pathways associated with stress responses and apoptosis.

Key Findings:

- Microtubule Dynamics : The compound inhibits tubulin polymerization, disrupting microtubule formation essential for cell division.

- Cell Cycle Arrest : It induces G2/M phase arrest in the cell cycle, which is critical for preventing cancer cell proliferation.

- Apoptosis Induction : The activation of JNK leads to mitochondrial apoptotic cascades, including the phosphorylation of Bcl-2 family proteins and activation of caspases, promoting programmed cell death .

In Vitro Studies

Several studies have evaluated the efficacy of this compound against various cancer cell lines:

- Prostate Cancer Cells : The compound exhibited significant growth inhibition in multiple prostate cancer cell lines. Notably, it was effective against P-glycoprotein (P-gp)-rich cells, indicating it may bypass common drug resistance mechanisms .

- Cell Viability Assays : Flow cytometry analysis demonstrated that treatment with this compound resulted in increased apoptosis markers compared to untreated controls.

Case Studies

-

Case Study on Prostate Cancer :

- A study assessed the effects of the compound on LNCaP prostate cancer cells. Results indicated that treatment led to a significant reduction in cell viability (up to 70% at higher concentrations), with accompanying increases in apoptotic markers such as cleaved caspase-3.

-

Combination Therapy Potential :

- Investigations into combination therapies involving this compound and other chemotherapeutics have suggested enhanced efficacy, particularly when used alongside agents that target metabolic pathways or enhance apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.